molecular formula C17H14Cl2N4O2 B5372047 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine

2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine

Cat. No. B5372047
M. Wt: 377.2 g/mol
InChI Key: TVZRFEHSHWVBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine involves the inhibition of protein kinases, particularly the Aurora kinases. These kinases play a crucial role in cell division and are overexpressed in many types of cancer. Inhibition of these kinases leads to cell cycle arrest and apoptosis, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further studies are needed to determine the exact mechanism of action and potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine in lab experiments is its high potency and selectivity for Aurora kinases. This makes it an ideal tool compound for studying the role of these kinases in cell division and cancer. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine in scientific research. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of its potential side effects and toxicity in vivo. Additionally, further research is needed to determine the exact mechanism of action and potential applications of this compound in other fields, such as biochemistry and pharmacology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for Aurora kinases make it an ideal tool compound for studying the role of these kinases in cell division and cancer. However, further research is needed to determine its exact mechanism of action, potential side effects, and applications in other fields.

Synthesis Methods

The synthesis of 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine involves the reaction of 3,4-dichloroaniline with morpholine and ethyl chloroformate in the presence of a base. The resulting product is then reacted with 2-aminopyrimidine to obtain the desired compound. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine has been extensively used in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool compound in the study of protein kinases and their inhibitors.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)morpholin-4-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-12-3-2-11(8-13(12)19)15-10-22(6-7-25-15)16(24)14-9-23-5-1-4-20-17(23)21-14/h1-5,8-9,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZRFEHSHWVBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CN3C=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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